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Introduction

BAY 2927088 is an orally administered, reversible tyrosine kinase inhibitor (TKI) that potently
and selectively targets activating mutations in the human epidermal growth factor receptor 2
(HER2) and epidermal growth factor receptor (EGFR).[1][2] In non-small cell lung cancer
(NSCLCQC), activating mutations in HER2 (ERBB2) are present in approximately 2-4% of patients
and are potent oncogenic drivers.[3] BAY 2927088 is under investigation for the treatment of
patients with advanced NSCLC harboring these specific mutations.[4] Preclinical and clinical
studies have demonstrated its significant anti-tumor activity and a manageable safety profile.[5]
This document provides detailed application notes, quantitative data summaries, and
experimental protocols relevant to the study of BAY 2927088 in a cancer research setting.

Mechanism of Action

BAY 2927088 functions as an ATP-competitive inhibitor at the kinase domain of mutant HER2
and EGFR. This binding prevents the autophosphorylation and subsequent activation of
downstream signaling pathways critical for cancer cell proliferation and survival, such as the
MAPK/ERK and PI3K/Akt pathways. The inhibitor has demonstrated high selectivity for mutant
forms of these receptors over their wild-type counterparts, which is anticipated to result in a
wider therapeutic window and a more favorable safety profile. Due to its noncovalent binding
mechanism, BAY 2927088 also retains activity against certain resistance mutations, such as
the EGFR C797S mutation.
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Data Presentation

Preclinical Activity of BAY 2927088
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Clinical Efficacy of BAY 2927088 in the SOHO-01 Trial
(Phase I/I)

Data is presented for patients with advanced NSCLC harboring a HER2-activating mutation
who were previously treated with at least one systemic therapy but were naive to HER2-
targeted therapy. The recommended dose of BAY 2927088 was 20 mg twice daily.
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95% Confidence
Parameter Value (N=33-44) Reference
Interval

Objective Response

70-72.1% 51.3-84.7%
Rate (ORR)
Complete Response
2.3% N/A
(CR)
Partial Response (PR) 69.8% N/A
Stable Disease (SD) 15-16.3% N/A
Progressive Disease
11.6% N/A
(PD)
Disease Control Rate
82-83.7% 64.5 - 93.2%
(DCR)
Median Progression-
) 8.1 months 4.4 - Not Evaluable
Free Survival (PFS)
Median Duration of 0.2 - 9.2 months
7.1 months
Treatment (range)

[ ile of in ] il

Adverse Event

Frequency (N=34) Grade 3 Reference
(Any Grade)
Diarrhea 85% Mainly Grade 1-2
Rash 47% Grade 1-2

Experimental Protocols
Bal/F3 Cell Proliferation Assay for Kinase Inhibitor
Potency

This protocol is for assessing the in vitro potency of BAY 2927088 on the proliferation of Ba/F3
cells engineered to express specific HER2 or EGFR mutations. These cells become dependent
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on the expressed oncogenic kinase for survival and proliferation in the absence of interleukin-3
(IL-3).

Materials:

Ba/F3 cells expressing the mutant HER2 or EGFR of interest

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin

e BAY 2927088 stock solution (in DMSO)

o 96-well cell culture plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

Procedure:

o Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS
and 1% Penicillin-Streptomycin. The medium for these cells should not contain IL-3 to
ensure their proliferation is dependent on the expressed oncogene.

o Cell Seeding: Wash the cells with PBS to remove any residual IL-3. Resuspend the cells in
IL-3-free medium and seed them into 96-well plates at a density of 5,000 cells per well in 100
pL of medium.

e Compound Preparation and Addition: Prepare a serial dilution of BAY 2927088 in IL-3-free
medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a
positive control (no inhibitor).

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
Cco2.
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 Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for
30 minutes. Add 100 pL of CellTiter-Glo® reagent to each well.

o Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent
signal.

o Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to
the amount of ATP present, which is indicative of the number of viable cells. Calculate the
IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor
concentration.

Western Blot Analysis of HER2/EGFR Phosphorylation

This protocol describes the detection of phosphorylated HER2 (p-HER2) and EGFR (p-EGFR)
in cancer cell lines to confirm the inhibitory activity of BAY 2927088.

Materials:

NSCLC cell line with a known HER2 or EGFR mutation

o Appropriate cell culture medium and supplements

e BAY 2927088 stock solution (in DMSO)

» RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels, running buffer, and transfer buffer

e PVDF membrane

e Blocking buffer (5% BSA or non-fat milk in TBST)
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e Primary antibodies (anti-p-HER2, anti-total-HER2, anti-p-EGFR, anti-total-EGFR, and a
loading control like anti-GAPDH)

e HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

o Cell Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Treat
the cells with varying concentrations of BAY 2927088 for a specified time (e.g., 2-24 hours).
Include a vehicle control.

o Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the
cells and collect the lysate.

» Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration using the BCA assay.

o Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer
and boil for 5 minutes at 95°C.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and
perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary antibody (e.g., anti-p-HERZ2) overnight at 4°C.

o Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
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» Detection: Apply the ECL substrate and capture the signal using an imaging system.

» Stripping and Re-probing: To detect total protein levels and the loading control, the
membrane can be stripped and re-probed with the respective primary antibodies.

» Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-
HER2/p-EGFR signal to the total HER2/EGFR signal.

In Vivo Efficacy Study Using a Patient-Derived Xenograft
(PDX) Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY
2927088 in an in vivo setting using an NSCLC PDX model with a relevant HER2 mutation.

Materials:

e Immunocompromised mice (e.g., NOD/SCID or NSG)
e HER2-mutant NSCLC PDX tumor tissue

¢ Surgical tools for implantation

o BAY 2927088 formulation for oral gavage

» Vehicle control

e Calipers for tumor measurement

e Animal balance

Procedure:

o Tumor Implantation: Subcutaneously implant a small fragment of the HER2-mutant NSCLC
PDX tumor into the flank of each mouse.

o Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-
200 mm?3). Randomize the mice into treatment and control groups.
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o Treatment Administration: Administer BAY 2927088 orally (e.g., twice daily) at the
predetermined dose. The control group should receive the vehicle.

e Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a
week). Tumor volume can be calculated using the formula: (Length x Width2)/2.

e Endpoint: Continue the treatment for a defined period or until the tumors in the control group
reach a predetermined maximum size.

o Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for
statistically significant differences in tumor growth between the treatment and control groups.
Tumor growth inhibition (TGI) can be calculated.

e Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a
specific time point after the last dose to analyze target engagement (e.g., p-HER2 levels) by
Western blot or immunohistochemistry.

Visualizations
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Caption: Mechanism of action of BAY 2927088.
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Caption: Experimental workflow for in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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